Home > Products > Screening Compounds P118322 > 3-bromo-5-(1-methyl-1H-imidazol-2-yl)pyridine
3-bromo-5-(1-methyl-1H-imidazol-2-yl)pyridine - 1368049-50-6

3-bromo-5-(1-methyl-1H-imidazol-2-yl)pyridine

Catalog Number: EVT-6361816
CAS Number: 1368049-50-6
Molecular Formula: C9H8BrN3
Molecular Weight: 238.08 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3-Bromo-5-(1-methyl-1H-imidazol-2-yl)pyridine is a heterocyclic compound characterized by the presence of a bromine atom and an imidazole moiety attached to a pyridine ring. This compound belongs to the class of pyridine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. The compound's structure comprises a bromine atom at the 3-position and a 1-methyl-1H-imidazol-2-yl group at the 5-position of the pyridine ring, contributing to its unique chemical properties.

Source

The chemical information for 3-bromo-5-(1-methyl-1H-imidazol-2-yl)pyridine can be found in various chemical databases such as PubChem, where it is cataloged under specific identifiers including its molecular formula and weight. The compound's unique identifiers include a CAS number and other relevant data for researchers and chemists.

Classification

This compound is classified under heterocyclic compounds, specifically as a pyridine derivative. Pyridines are aromatic compounds containing a nitrogen atom in the ring, which significantly influences their reactivity and interactions with biological systems.

Synthesis Analysis

Methods

The synthesis of 3-bromo-5-(1-methyl-1H-imidazol-2-yl)pyridine can be achieved through various methods, including:

  1. Bromination of Pyridine Derivatives: The bromination can be performed using bromine or brominating agents on pyridine derivatives that have suitable substituents.
  2. Condensation Reactions: A common method includes the reaction between 3-bromopyridine and 1-methylimidazole under appropriate conditions, often using solvents like dimethylformamide or acetonitrile.
  3. Catalytic Methods: Utilizing metal catalysts (e.g., palladium or copper) in cross-coupling reactions can facilitate the formation of the imidazole-pyridine linkage.

Technical Details

The synthesis typically involves heating the reactants in a solvent at elevated temperatures to promote reaction kinetics. The reaction conditions, including temperature, time, and concentration, are critical for optimizing yield and purity.

Molecular Structure Analysis

Structure

The molecular structure of 3-bromo-5-(1-methyl-1H-imidazol-2-yl)pyridine can be represented with the following details:

  • Molecular Formula: C₈H₈BrN₃
  • Molecular Weight: Approximately 224.06 g/mol
  • Canonical SMILES: BrC1=CN=C(N1C)C=C2C=CC=NC2=N1

Data

The compound's structure features:

  • A bromine atom at the 3-position of the pyridine ring.
  • An imidazole ring substituted at the 5-position.

This configuration contributes to its potential reactivity and interaction with various biological targets.

Chemical Reactions Analysis

Reactions

3-Bromo-5-(1-methyl-1H-imidazol-2-yl)pyridine can engage in several chemical reactions:

  1. Nucleophilic Substitution Reactions: The bromine atom can act as a leaving group in nucleophilic substitution reactions with various nucleophiles, leading to new derivatives.
  2. Cross-Coupling Reactions: It can participate in cross-coupling reactions with organometallic reagents (e.g., Grignard reagents), facilitating the formation of more complex structures.
  3. Electrophilic Aromatic Substitution: The presence of electron-donating groups may allow electrophilic substitution on the pyridine ring, modifying its properties further.

Technical Details

These reactions often require specific conditions such as temperature control, solvent selection, and catalyst presence to achieve optimal yields.

Mechanism of Action

Process

The mechanism of action for 3-bromo-5-(1-methyl-1H-imidazol-2-yl)pyridine primarily involves:

  1. Nucleophilic Attack: In nucleophilic substitution reactions, nucleophiles attack the carbon bonded to bromine, resulting in the displacement of bromide ion.
  2. Formation of New Bonds: The reaction proceeds through transition states where new bonds form while breaking existing ones, leading to product formation.

Data

Kinetic studies may provide insights into reaction rates and mechanisms, revealing how structural features influence reactivity.

Physical and Chemical Properties Analysis

Physical Properties

Key physical properties include:

  • Appearance: Typically exists as a solid or crystalline form.
  • Solubility: Soluble in polar organic solvents like dimethyl sulfoxide or methanol.

Chemical Properties

Chemical properties encompass:

  • Reactivity towards nucleophiles due to the electrophilic nature of the bromine atom.
  • Stability under standard laboratory conditions but may decompose under extreme pH or temperature conditions.

Relevant data may include melting point, boiling point, and spectral data (NMR, IR) for characterization purposes.

Applications

Scientific Uses

3-Bromo-5-(1-methyl-1H-imidazol-2-yl)pyridine has several applications in scientific research:

  1. Medicinal Chemistry: Investigated for its potential as an antimicrobial agent or anticancer drug due to its ability to interact with biological targets.
  2. Chemical Synthesis: Serves as an intermediate in synthesizing more complex heterocyclic compounds used in pharmaceuticals and agrochemicals.
  3. Biological Research: Utilized in studies examining enzyme inhibitors or receptor interactions within biological systems.

This compound exemplifies how modifications to heterocyclic frameworks can lead to significant advancements in drug discovery and material science.

Introduction to Heterocyclic Chemistry of Pyridine-Imidazole Hybrids

Structural Significance of Pyridine-Imidazole Conjugates in Medicinal Chemistry

The molecular architecture of 3-bromo-5-(1-methyl-1H-imidazol-2-yl)pyridine (C₉H₈BrN₃, MW 238.08 g/mol) exhibits critical features driving its pharmaceutical relevance:

Table 1: Fundamental Physicochemical Properties

PropertyValueMethod/Prediction
Molecular FormulaC₉H₈BrN₃Elemental Analysis
Molecular Weight238.08 g/molMass Spectrometry
Boiling Point378.8 ± 52.0 °CPredicted
Density1.56 ± 0.1 g/cm³Predicted
pKa4.47 ± 0.25Predicted
Dipole MomentHigh (Pyridine-Imidazole synergy)Computational Analysis
  • Electronic Features: The conjugated system displays a high dipole moment (pyridine: 2.2 Debye; imidazole: 3.7–4.5 Debye) that enhances target binding through dipole-dipole interactions and π-stacking with aromatic residues in enzyme active sites. The bromine atom inductively withdraws electrons from the pyridine ring while the methyl group donates electrons to the imidazole, creating polarized regions for selective molecular recognition [1] [5].

  • Bromine as Synthetic Vector: The C-Br bond enables Pd-catalyzed cross-coupling (Suzuki, Stille, Sonogashira) for biaryl or alkyne-functionalized derivatives. This reactivity underpins structure-activity relationship (SAR) exploration in drug discovery pipelines, particularly for kinase inhibitors where steric bulk at this position modulates selectivity [6] [9].

  • "Magic Methyl" Effects: N-Methylation of imidazole enhances metabolic stability by blocking oxidative metabolism at this position and induces subtle conformational shifts that optimize binding pocket occupancy. Studies indicate methylated analogs exhibit 10–100-fold potency increases in some pharmacological contexts due to hydrophobic enclosure and desolvation effects [5] [9].

Table 2: Impact of Substituents on Molecular Interactions

Structural FeatureRole in Molecular RecognitionBiological Consequence
Pyridine N-atomHydrogen bond acceptor; Metal coordinationAnchors to kinase hinge regions
Imidazole RingDual H-bond donor/acceptor capabilityBinds catalytic residues in enzymes
Bromine at C3Halogen bonding with carbonyl oxygensEnhances binding affinity
N-Methyl GroupHydrophobic enclosure; Conformational lockReduces off-target activity

Nomenclature and IUPAC Classification of 3-Bromo-5-(1-methyl-1H-imidazol-2-yl)pyridine

Systematic naming of this hybrid compound follows hierarchical IUPAC conventions prioritizing the pyridine backbone:

  • Parent Heterocycle Selection: Pyridine is designated as the principal ring due to its six-membered structure and higher ring precedence rules.
  • Imidazole Substituent Identification: The 1-methyl-1H-imidazol-2-yl group is named as a substituent attached at C5 of pyridine.
  • Bromine Position: The bromo substituent is assigned the lowest possible number relative to the heteroatom, yielding "3-bromo".
  • Final IUPAC Name: 3-Bromo-5-(1-methyl-1H-imidazol-2-yl)pyridine (CAS: 1368049-50-6).

Alternative naming approaches include functional class nomenclature ("5-(1-Methylimidazol-2-yl)-3-bromopyridine") and CAS inverted naming ("Pyridine, 3-bromo-5-(1-methyl-1H-imidazol-2-yl)-"). Key identifiers include:

  • SMILES: Brc1cncc(c1)c1nccn1C
  • InChIKey: UQXGMSJRYJKVFP-UHFFFAOYSA-N
  • Registries: CAS 1368049-50-6 (primary); CID 66521420 (PubChem)

Table 3: Nomenclature Systems and Representations

Representation TypeIdentifierSystem
IUPAC Systematic Name3-Bromo-5-(1-methyl-1H-imidazol-2-yl)pyridineCurrent Nomenclature
CAS Registry Number1368049-50-6Chemical Abstracts Service
SMILESCn1ccnc1-c1cncc(Br)c1Simplified Line Notation
Molecular FormulaC₉H₈BrN₃Empirical Composition

Historical Development of Brominated Pyridine Derivatives in Drug Discovery

Brominated pyridines have evolved from synthetic curiosities to indispensable intermediates in targeted therapy development. Key milestones include:

  • Early Applications (1990s–2000s): Bromopyridines served as precursors for nucleoside analogs and antibiotic scaffolds. The advent of Pd-catalyzed cross-coupling revolutionized their utility, enabling efficient C–C and C–N bond formation in complex molecule synthesis [6] [9].

  • Kinase Inhibitor Renaissance (2010–Present): Brominated pyridine-imidazole cores became pivotal in c-Met and B-RAF inhibitor development. Compound 31 (c-Met IC₅₀ = 12.8 nmol/L) exemplifies this evolution, where the bromopyridine intermediate enabled late-stage diversification critical for achieving >78-fold selectivity over 16 tyrosine kinases [2]. Similarly, 4-(imidazol-5-yl)pyridine derivatives with bromo substituents yielded nanomolar-potency B-RAFV600E/p38α inhibitors (e.g., 10c; GI₅₀ = 70 nM against melanoma) [7].

  • Contemporary "Magic Methyl" Synergy: Strategic N-methylation of imidazole rings in bromopyridine hybrids has addressed metabolic liabilities while enhancing potency. This approach underpins FDA-approved agents like tazemetostat, where methylation-induced conformational restriction improved EZH2 binding affinity by >10-fold compared to unmethylated precursors [5] [9].

Table 4: Evolution of Brominated Pyridine-Imidazole Therapeutics

EraTherapeutic FocusKey AdvanceRepresentative Agent
1990–2000Antibacterial AgentsSuzuki coupling for biaryl synthesisCinoxacin analogs
2005–2015Kinase InhibitorsHalogen bonding optimization in ATP sitesc-Met inhibitors (e.g., 31)
2015–PresentEpigenetic ModulatorsMethylation-driven conformational controlTazemetostat derivatives
Future TrendsCovalent InhibitorsBromine-to-ethynyl conversion for warhead tetheringPROTACs / covalent kinase inhibitors

Properties

CAS Number

1368049-50-6

Product Name

3-bromo-5-(1-methyl-1H-imidazol-2-yl)pyridine

IUPAC Name

3-bromo-5-(1-methylimidazol-2-yl)pyridine

Molecular Formula

C9H8BrN3

Molecular Weight

238.08 g/mol

InChI

InChI=1S/C9H8BrN3/c1-13-3-2-12-9(13)7-4-8(10)6-11-5-7/h2-6H,1H3

InChI Key

IOFYWMKFWQUIGH-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1C2=CC(=CN=C2)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.